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Compound of Interest

Compound Name:
6-Bromo-4-chloro-2-

methylquinazoline

Cat. No.: B1278183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological relevance of 6-Bromo-4-chloro-2-methylquinazoline, a key intermediate in the

development of targeted therapeutics.

Core Chemical Information
CAS Number: 351426-04-5

Molecular Formula: C₉H₆BrClN₂

Molecular Weight: 257.51 g/mol

Physical and Chemical Properties
Property Value Reference

Melting Point 120 - 130 °C [1]

Boiling Point Not readily available

Solubility Not readily available

Appearance White to off-white solid powder [2]
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Synthesis and Experimental Protocols
The synthesis of 6-Bromo-4-chloro-2-methylquinazoline is typically achieved through a two-

step process starting from 5-bromoanthranilic acid. The first step involves the formation of the

quinazolinone ring system, followed by a chlorination step.

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-
4-one
This intermediate is prepared by the condensation of 5-bromoanthranilic acid with acetic

anhydride.[3]

Experimental Protocol:

A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under

reflux.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated product, 6-bromo-2-

methyl-3,1-benzoxazin-4-one, is collected by filtration.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-
one
The benzoxazinone intermediate is then converted to the corresponding quinazolinone.

Experimental Protocol:

Equimolar amounts of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a suitable amine (e.g.,

substituted anilines in glacial acetic acid) are refluxed for several hours.[3]

The reaction mixture is then cooled and poured onto crushed ice with stirring.

The resulting solid, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, is

collected by filtration, washed with water, and dried. For the synthesis of the direct precursor
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to the target molecule, a simpler nitrogen source can be used.

Step 3: Chlorination to 6-Bromo-4-chloro-2-
methylquinazoline
The final step involves the chlorination of the quinazolinone at the 4-position. This is a common

transformation for quinazolinones and is typically achieved using phosphorus oxychloride

(POCl₃).[4][5]

Experimental Protocol:

6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride

(POCl₃).

A catalytic amount of a tertiary amine (e.g., N,N-dimethylformamide or

diisopropylethylamine) can be added to facilitate the reaction.[5]

The reaction mixture is heated to reflux for several hours until the starting material is

consumed (monitored by TLC).

After cooling, the excess POCl₃ is removed under reduced pressure.

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., saturated

sodium bicarbonate solution or ammonia).

The precipitated crude product is collected by filtration, washed with water, and dried.

Purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow:
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Synthesis Workflow

5-Bromoanthranilic Acid 6-Bromo-2-methyl-3,1-benzoxazin-4-one

Step 1

Acetic Anhydride

6-Bromo-2-methylquinazolin-4(3H)-one

Step 2

Amine

6-Bromo-4-chloro-2-methylquinazolineStep 3

POCl3

Click to download full resolution via product page

Synthetic pathway for 6-Bromo-4-chloro-2-methylquinazoline.

Biological Significance and Role in Drug
Development
6-Bromo-4-chloro-2-methylquinazoline is a crucial building block in the synthesis of a class

of compounds known as quinazoline derivatives, which have shown significant promise as

kinase inhibitors. The chloro-substituent at the 4-position is particularly reactive towards

nucleophilic substitution, allowing for the facile introduction of various amine-containing

moieties. This has been extensively utilized in the development of targeted cancer therapies.

Specifically, this compound serves as a key intermediate for the synthesis of inhibitors targeting

the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor

Receptor (VEGFR) signaling pathways. Aberrant activation of these pathways is a hallmark of

many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth

Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in

the intracellular domain. This creates docking sites for various adaptor proteins, which in turn

activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the

PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression related to

cell growth, proliferation, and survival.
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Simplified EGFR signaling pathway.
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VEGFR Signaling Pathway
The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels.

Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), primarily VEGFR2,

on endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating

downstream signaling cascades. Key pathways activated include the PLCγ-PKC-MAPK

pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which

supports cell survival.
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Simplified VEGFR signaling pathway.

Conclusion
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6-Bromo-4-chloro-2-methylquinazoline is a valuable and versatile chemical intermediate. Its

utility in the synthesis of potent kinase inhibitors targeting key signaling pathways in cancer

underscores its importance in medicinal chemistry and drug discovery. The synthetic routes are

well-established, and its reactivity at the 4-position provides a convenient handle for the

creation of diverse chemical libraries for biological screening. A thorough understanding of its

properties and synthesis is essential for researchers working towards the development of novel

targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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